Methyl 3-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate
Overview
Description
Methyl 3-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate is a complex organic compound that features a combination of heterocyclic structures, including oxazole, pyrrolidine, and thiophene. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the pyrrolidine ring, and finally the thiophene ring. Each step requires specific reagents and conditions:
Oxazole Formation: The oxazole ring can be synthesized using a cyclization reaction involving an α-haloketone and a primary amide.
Pyrrolidine Formation: The pyrrolidine ring is often formed through a cyclization reaction involving a 1,4-diketone and ammonia.
Thiophene Formation: The thiophene ring can be synthesized using a cyclization reaction involving a 1,4-diketone and sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 3-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structures allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate
- N-Methyl-2-[(3R,4S)-3-{[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(2-propyn-1-yl)acetamide
Uniqueness
Methyl 3-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in drug development and material science.
Properties
IUPAC Name |
methyl 3-[[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-5-11-10-13(19-24-11)14-6-4-8-20(14)17(22)18-12-7-9-25-15(12)16(21)23-2/h7,9-10,14H,3-6,8H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTRZDAYCQQZNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)NC3=C(SC=C3)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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